MTEP hydrochloride

Description

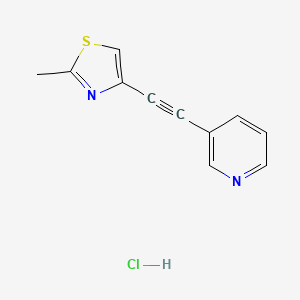

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S.ClH/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10;/h2-3,6-8H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIOJDKGCWAHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C#CC2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662767 | |

| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-60-7 | |

| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MTEP hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW4B4S8XAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MTEP Hydrochloride: A Comprehensive Technical Guide to a Selective mGluR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is a key modulator of synaptic plasticity and neuronal excitability in the central nervous system.[1][2] Its dysregulation has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, chronic pain, and Parkinson's disease.[3][4][5] 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) hydrochloride is a potent, highly selective, and non-competitive antagonist of the mGluR5 receptor. As a negative allosteric modulator (NAM), MTEP binds to a site distinct from the glutamate binding site, offering a sophisticated mechanism for modulating receptor activity. This technical guide provides an in-depth overview of MTEP hydrochloride, summarizing its pharmacological properties, in vivo efficacy, and the experimental protocols used for its characterization.

Mechanism of Action and Pharmacology

This compound acts as a negative allosteric modulator of the mGluR5 receptor. Unlike competitive antagonists that directly block the glutamate binding site, MTEP binds to an allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate. This non-competitive mechanism allows for a more nuanced modulation of glutamatergic signaling.

Activation of mGluR5 by glutamate typically initiates a Gαq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By antagonizing mGluR5, MTEP effectively dampens this entire downstream signaling pathway.

Data Presentation: In Vitro Pharmacology

The potency and selectivity of MTEP have been characterized in various in vitro assays. It exhibits nanomolar affinity for the mGluR5 receptor and demonstrates superior selectivity compared to earlier antagonists like MPEP.

| Parameter | Value | Assay | Reference(s) |

| IC₅₀ | 5 nM | Ca²⁺-flux assay | |

| 110 nM | Negative allosteric modulation of mGlu5a | ||

| Kᵢ | 16 nM | Ca²⁺-flux assay | |

| 42 nM | Negative allosteric modulation of mGlu5a | ||

| Selectivity | Highly selective for mGluR5 over mGluR1 and other mGluR subtypes. | Radioligand binding / functional assays | |

| Comparison | ~10-fold greater selectivity for mGluR5 than MPEP. | N/A |

Preclinical Efficacy: In Vivo Studies

This compound has demonstrated significant efficacy in a wide array of rodent models for various CNS disorders. It is orally active and brain penetrant.

References

- 1. researchgate.net [researchgate.net]

- 2. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]

- 3. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Pharmacological Properties of MTEP Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-[(2-Methyl-1-3-thiazol-4-yl)ethynyl]pyridine hydrochloride (MTEP hydrochloride) is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2][3] As a negative allosteric modulator, MTEP binds to a site topographically distinct from the glutamate binding site, offering a sophisticated mechanism for modulating receptor activity.[4] Its high selectivity and favorable pharmacokinetic profile have established MTEP as a critical tool in neuroscience research and a promising scaffold for the development of therapeutics targeting a range of neurological and psychiatric disorders, including anxiety, depression, and Parkinson's disease.[3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, binding kinetics, and effects in preclinical models. Detailed experimental protocols and structured data tables are provided to facilitate the replication and extension of these key findings.

Core Pharmacological Profile

This compound is a highly selective antagonist for the mGluR5 receptor. It exhibits nanomolar potency and demonstrates superior specificity compared to its predecessor, MPEP. MTEP shows minimal to no activity at other mGlu receptor subtypes, as well as at NMDA, AMPA, or kainate receptors.

Mechanism of Action

MTEP functions as a negative allosteric modulator (NAM) of the mGluR5 receptor. This means it does not compete with the endogenous ligand, glutamate, for the orthosteric binding site. Instead, it binds to a distinct allosteric site within the seven-transmembrane domain of the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate intracellular signaling pathways upon glutamate binding.

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By negatively modulating mGluR5, MTEP effectively dampens this signaling cascade.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Assay Type | Species/Cell Line | Reference |

| IC₅₀ | 5 nM | Ca²⁺-flux assay | Recombinant | |

| IC₅₀ | 110 nM | Negative allosteric modulation | mGlu5a receptor subtype | |

| IC₅₀ | 25.4 nM | In vitro mGluR5 function | ||

| Kᵢ | 16 nM | Ca²⁺-flux assay | Recombinant | |

| Kᵢ | 42 nM | Negative allosteric modulation | mGlu5a receptor subtype |

Table 2: In Vivo Efficacy and Dosing

| Effect | Effective Dose Range | Species | Model | Reference |

| Anxiolytic-like effects | 0.3 - 3.0 mg/kg | Rat | Conflict drinking test | |

| Anxiolytic-like effects | 3 - 10 mg/kg | Rat | Anxiety models | |

| Anxiolytic-like effects | 20 mg/kg | Mouse | Four-plate test | |

| Antidepressant-like effects | 0.3 - 3 mg/kg | Mouse | Tail suspension test | |

| Antiparkinsonian-like effects | 0.5 - 3 mg/kg | Rat | Haloperidol-induced rigidity | |

| Inhibition of catalepsy | 3 and 5 mg/kg | Rat | Haloperidol-induced catalepsy | |

| Neuroprotection | 0.3 mg/kg | Rodent | Excitotoxic neuronal damage | |

| Attenuation of cocaine seeking | 0.1 and 1 mg/kg | Cocaine priming-induced reinstatement |

Detailed Experimental Protocols

In Vitro: [³H]-MPEP Radioligand Binding Assay

This protocol is adapted from methodologies used to characterize allosteric modulators at the mGluR5 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor by measuring its ability to displace the binding of a known radiolabeled antagonist, [³H]-MPEP.

Materials:

-

HEK293 or CHO cells stably expressing the human or rat mGluR5 receptor.

-

[³H]-MPEP (radioligand).

-

Unlabeled this compound.

-

Unlabeled MPEP (for determination of non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing mGluR5 to confluency.

-

Harvest cells and resuspend in ice-cold hypotonic lysis buffer.

-

Homogenize the cell suspension and centrifuge to remove nuclei and unbroken cells.

-

Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

-

Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.

-

Store membrane aliquots at -80°C.

-

-

Binding Assay:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, combine:

-

Membrane preparation (typically 20-50 µg of protein).

-

[³H]-MPEP at a concentration near its Kd (typically 2-5 nM).

-

Varying concentrations of this compound.

-

-

For total binding, omit this compound.

-

For non-specific binding, add a high concentration of unlabeled MPEP (e.g., 10 µM).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters multiple times with ice-cold Wash Buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the MTEP concentration.

-

Determine the IC₅₀ value from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo: Elevated Plus-Maze Test in Rats

This protocol is a standard method for assessing anxiety-like behavior in rodents and has been used to characterize the anxiolytic effects of MTEP.

Objective: To evaluate the anxiolytic-like effects of this compound by measuring the exploratory behavior of rats in an elevated plus-maze.

Apparatus:

-

An elevated, plus-shaped maze with two open arms and two closed arms of equal size, arranged opposite to each other. The maze should be elevated from the floor (typically 50-70 cm).

Animals:

-

Male Wistar or Sprague-Dawley rats.

Procedure:

-

Habituation:

-

Allow the rats to acclimate to the testing room for at least 60 minutes before the experiment.

-

-

Drug Administration:

-

Administer this compound (e.g., 0.3 - 10 mg/kg) or vehicle (e.g., saline with a solubilizing agent) via intraperitoneal (i.p.) injection 30-60 minutes before the test.

-

-

Testing:

-

Place the rat in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a 5-minute period.

-

Record the session using a video camera mounted above the maze.

-

-

Data Analysis:

-

Score the video recordings for the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Total arm entries can be used as a measure of general locomotor activity.

-

Therapeutic Potential and Preclinical Findings

The selective antagonism of mGluR5 by MTEP has been shown to produce a variety of therapeutically relevant effects in preclinical models.

-

Anxiolytic Effects: MTEP demonstrates robust anxiolytic-like activity in several rodent models, such as the conflict drinking test and the elevated plus-maze. Notably, these effects appear to be independent of the GABA-A receptor signaling pathway, suggesting a novel mechanism for anxiolysis that may lack the sedative and addictive properties of benzodiazepines.

-

Antidepressant Effects: MTEP has shown antidepressant-like properties in the mouse tail suspension test and the rat olfactory bulbectomy model of depression. This suggests that modulation of glutamatergic neurotransmission via mGluR5 may be a viable strategy for treating depressive disorders.

-

Antiparkinsonian Effects: In rat models of Parkinson's disease, MTEP has been found to reduce haloperidol-induced muscle rigidity and catalepsy. These findings point to the potential of mGluR5 antagonists as a non-dopaminergic approach to alleviating motor symptoms in Parkinson's disease.

-

Anti-addictive Properties: MTEP has been shown to reduce the self-administration of drugs of abuse, such as cocaine, and to attenuate the reinstatement of drug-seeking behavior. This highlights the role of mGluR5 in the neurobiology of addiction and suggests its antagonism as a potential therapeutic avenue.

References

- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 4. benchchem.com [benchchem.com]

MTEP Hydrochloride: A Selective mGluR5 Antagonist for Parkinson's Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) hydrochloride, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Given the critical role of glutamatergic system hyperactivity in the pathophysiology of Parkinson's disease (PD) and the complications arising from long-term levodopa (L-Dopa) therapy, mGluR5 antagonists like MTEP represent a significant area of investigation. This document details the mechanism of action, summarizes key preclinical findings, outlines experimental protocols, and presents relevant signaling pathways to facilitate further research in the field.

Core Mechanism of Action

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a disruption in the basal ganglia motor circuit. This dopaminergic deficit results in a state of glutamate overactivity, contributing to both the motor symptoms of PD and the development of L-Dopa-induced dyskinesia (LID).[1][2]

MTEP hydrochloride is a non-competitive antagonist of the mGluR5 receptor.[3][4] It exhibits high selectivity and affinity for mGluR5, with superior specificity and bioavailability compared to earlier antagonists like MPEP.[3] By binding to an allosteric site on the mGluR5 receptor, MTEP inhibits its function, thereby modulating downstream signaling cascades and helping to normalize glutamatergic neurotransmission. This modulation is the basis for its therapeutic potential in alleviating both parkinsonian motor deficits and the debilitating involuntary movements of LID.

Signaling Pathway in L-Dopa-Induced Dyskinesia

In the dyskinetic state, excessive glutamate signaling through mGluR5 contributes to the abnormal potentiation of the direct striatal output pathway. MTEP's antagonism of mGluR5 has been shown to normalize several molecular responses within this pathway. Specifically, it attenuates the upregulation of prodynorphin (a marker of the direct pathway) and proenkephalin (a marker of the indirect pathway) mRNA induced by chronic L-Dopa treatment. Furthermore, MTEP prevents the L-Dopa-induced increase in the phosphorylation of the PKC/MEK/ERK1/2 signaling cascade.

Quantitative Data Summary

MTEP's potency and efficacy have been quantified in various preclinical models. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Receptor Binding and Potency

| Parameter | Value | Species | Notes | Reference |

| IC₅₀ | 5 nM | - | Potency for mGluR5 antagonism. | |

| Kᵢ | 16 nM | - | Binding affinity for mGluR5. |

Table 2: Preclinical Efficacy in Rodent Models of Parkinsonism

| Model | Dosing (MTEP) | Effect | Reference |

| Haloperidol-Induced Rigidity | 0.5 - 3 mg/kg (i.p.) | Dose-dependent decrease in muscle rigidity. | |

| Haloperidol-Induced Catalepsy | 3 - 5 mg/kg (i.p.) | Significant inhibition of catalepsy. | |

| 6-OHDA-Lesioned Rat (LID) | 5 mg/kg | Attenuates L-Dopa-induced abnormal involuntary movements. |

Table 3: Preclinical Efficacy in Non-Human Primate Models of Parkinsonism

| Model | Dosing (MTEP) | Effect | Reference |

| MPTP-Lesioned Monkey (LID) | 1.5 - 30 mg/kg | Dose-dependent reduction in dyskinesia scores while maintaining L-Dopa's antiparkinsonian effect. Significant effects at 10 and 30 mg/kg. | |

| MPTP-Lesioned Monkey (Neuroprotection) | Chronic Treatment | Significantly reduces toxicity to dopaminergic and noradrenergic neurons. |

Key Preclinical Findings

Antiparkinsonian Effects

In rodent models, MTEP demonstrates antiparkinsonian-like properties. Studies using the haloperidol-induced catalepsy and muscle rigidity models in rats, which mimic parkinsonian akinesia and rigidity respectively, show that MTEP can alleviate these motor deficits. Doses between 0.5 and 3 mg/kg were effective in reducing muscle rigidity, while slightly higher doses (3 and 5 mg/kg) were required to inhibit catalepsy, suggesting MTEP may be more effective against rigidity than akinesia.

Antidyskinetic Effects

A primary focus of MTEP research has been its potential to reduce L-Dopa-induced dyskinesia. In MPTP-lesioned monkeys, a gold-standard model for PD research, co-administration of MTEP with L-Dopa dose-dependently reduces dyskinesia scores. Crucially, this antidyskinetic effect is achieved without compromising the primary antiparkinsonian benefits of L-Dopa therapy. Similar antidyskinetic effects have been confirmed in 6-OHDA-lesioned rats.

Neuroprotective Effects

Beyond symptomatic relief, mGluR5 antagonists have shown potential for disease modification. Chronic administration of MTEP in MPTP-treated monkeys demonstrated a significant neuroprotective effect, reducing the loss of both dopaminergic neurons in the substantia nigra and noradrenergic cells in the locus coeruleus. This suggests that targeting mGluR5 may help slow the progression of the underlying neurodegeneration in Parkinson's disease.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature, enabling researchers to understand and potentially replicate the findings.

Haloperidol-Induced Rigidity and Catalepsy in Rats

-

Objective: To assess the antiparkinsonian (specifically anti-rigidity and anti-akinesia) effects of MTEP.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Induction: Parkinsonian symptoms are induced by administration of haloperidol (0.5 mg/kg for catalepsy, 1 mg/kg for rigidity).

-

Drug Administration: this compound is dissolved in saline and administered intraperitoneally (i.p.) at various doses (e.g., 0.5, 1, 3, 5 mg/kg) 60 minutes before testing.

-

Catalepsy Assessment: The "bar test" is used. The rat's forepaws are placed on a horizontal bar, and the time until the rat removes both paws is measured.

-

Rigidity Assessment: Muscle rigidity is measured by assessing the resistance of a hind limb to passive flexion and extension at the ankle joint. Electromyographic (EMG) activity in the gastrocnemius and tibialis anterior muscles can also be recorded as a quantitative measure.

-

-

Data Analysis: Comparison of catalepsy duration and muscle resistance/EMG activity between vehicle-treated and MTEP-treated groups.

MPTP-Lesioned Monkey Model of LID

-

Objective: To evaluate the antidyskinetic efficacy of MTEP in a primate model that closely resembles human PD and its treatment complications.

-

Animal Model: Macaca fascicularis monkeys.

-

Procedure:

-

Lesioning: Monkeys are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a parkinsonian state.

-

LID Priming: Animals are treated chronically with L-Dopa until stable and reproducible dyskinesias are established.

-

Drug Administration: A dose-response study is conducted. MTEP (e.g., 1.5, 3, 10, 30 mg/kg) or vehicle is administered 30 minutes prior to the L-Dopa dose.

-

Behavioral Scoring:

-

Parkinsonian Score: Monkeys are scored on a standardized parkinsonian disability scale, assessing factors like tremor, posture, and akinesia.

-

Dyskinesia Score: The severity of dyskinesia is rated by a trained observer blind to the treatment condition, typically on an hourly basis.

-

Locomotion: Activity can be quantified using automated activity monitors.

-

-

-

Data Analysis: Within-subject comparison of parkinsonian and dyskinesia scores across different MTEP doses versus vehicle control.

Conclusion and Future Directions

This compound has demonstrated significant promise in a range of preclinical models of Parkinson's disease. Its ability to reduce parkinsonian motor signs, potently alleviate L-Dopa-induced dyskinesia without compromising L-Dopa's efficacy, and exert neuroprotective effects positions the mGluR5 receptor as a valuable non-dopaminergic target for PD therapy. The detailed protocols and quantitative data presented here serve as a resource for researchers aiming to build upon these foundational studies.

While MTEP itself has not advanced into major clinical trials for PD, the robust preclinical evidence supports the continued development of next-generation mGluR5 antagonists. Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds for human use and exploring their potential in combination therapies to provide both symptomatic relief and disease modification for individuals with Parkinson's disease.

References

- 1. Effect of the metabotropic glutamate receptor type 5 antagonists MPEP and MTEP in parkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MTEP, a new selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), produces antiparkinsonian-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Anxiolytic-Like Effects of MTEP Hydrochloride in vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the anxiolytic-like properties of 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (MTEP HCl), a potent and highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). The glutamatergic system, particularly mGluR5, is critically involved in synaptic plasticity and the modulation of neuronal excitability, making it a key target for therapeutic intervention in anxiety and stress-related disorders.[1][2] MTEP's ability to antagonize mGluR5 signaling has been extensively investigated in various preclinical models, revealing a consistent profile of anxiety reduction. This document synthesizes the quantitative data from these studies, details the experimental protocols used, and illustrates the core signaling pathways and experimental workflows.

Core Mechanism of Action: mGluR5 Antagonism

MTEP exerts its effects by binding to an allosteric site on the mGluR5, which prevents the receptor from being activated by its endogenous ligand, glutamate.[3] The mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq alpha subunit. This initiates a cascade involving phospholipase C (PLC) activation, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This signaling pathway is implicated in modulating neuronal excitability and synaptic plasticity, processes that are often dysregulated in anxiety disorders.[1] By blocking this cascade, MTEP effectively dampens excessive glutamatergic neurotransmission in brain regions associated with fear and anxiety, such as the amygdala and hippocampus.

Quantitative Data from in vivo Anxiety Models

The anxiolytic-like effects of MTEP have been quantified across several standard preclinical models. The following tables summarize the key findings.

Table 1: Elevated Plus-Maze (EPM) Test

The EPM test assesses anxiety by measuring the rodent's willingness to explore the open, elevated arms of a maze versus the enclosed, safe arms. An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.

| Species | MTEP Dose | Effect on Open Arm Exploration | Locomotor Activity | Reference |

| Rat | 5.0 µg/µl (intra-septal) | Significant increase in open arm exploration (P<0.05) | No significant effect | |

| Rat | 10.0 µg/µl (intra-septal) | Significant increase in open arm exploration (P<0.05) | No significant effect | |

| Rat | 0.3 - 3.0 mg/kg (i.p.) | Induced anxiolytic-like effects | No effect on locomotor activity | |

| Rat | 3 - 10 mg/kg (i.p.) | Produced anxiolytic-like effects comparable to chlordiazepoxide | Reduced at higher doses | |

| Rat | Up to 5 mg/kg (i.p.) | No significant anxiolytic-like effects observed in this study | Not specified |

Table 2: Conflict-Based Anxiety Tests

Conflict tests create a motivational conflict where a drive (e.g., thirst) is pitted against an aversive stimulus (e.g., mild electric shock). Anxiolytic compounds typically increase the rate of punished responding.

| Test Model | Species | MTEP Dose | Effect on Punished Responding | Reference |

| Conflict Drinking Test | Rat | 0.3 - 3.0 mg/kg (i.p.) | Induced anxiolytic-like effects (single & repeated admin) | |

| Vogel Conflict Test | Rat | 3 - 10 mg/kg (i.p.) | Increased punished licking, similar to chlordiazepoxide | |

| Geller-Seifter Conflict | Rat | 3 mg/kg (i.p.) | Facilitated punished responding | |

| Four-Plate Test | Mouse | 20 mg/kg (i.p.) | Exerted anxiolytic activity |

Table 3: Fear Conditioning Tests

Fear conditioning models assess anxiety by measuring fear responses (typically freezing) to a neutral cue or context previously associated with an aversive stimulus. MTEP has been shown to interfere with the acquisition and expression of conditioned fear.

| Test Model | Species | MTEP Dose | Effect on Freezing Behavior | Reference |

| Auditory Fear Conditioning | Mouse | 30 mg/kg (i.p.) (pre-conditioning) | Significantly attenuated cue-elicited freezing (P<0.05) | |

| Contextual Fear Conditioning | Rat | 1.25 & 2.5 mg/kg (i.p.) | Attenuated freezing response | |

| Fear Potentiated Startle | Rat | 2.5 & 5 mg/kg (i.p.) | Significantly inhibited fear potentiated startle | |

| Contextual Fear Extinction | Mouse | 5 mg/kg (i.p.) (pre-recall) | Did not alter fear expression at recall |

Detailed Experimental Protocols

Reproducibility in preclinical research hinges on detailed and standardized protocols. Below are methodologies for the key experiments cited.

Typical Experimental Workflow

A generalized workflow for assessing a novel compound like MTEP in a behavioral anxiety model is depicted below. This process ensures that observed effects are due to the compound and not confounding variables.

Elevated Plus-Maze (EPM)

-

Apparatus: The maze consists of four arms (e.g., 50 cm long x 12 cm wide) arranged in a plus shape, elevated 50 cm above the floor. Two opposite arms are enclosed by high walls (e.g., 50 cm), while the other two are open. The junction of the arms forms a central square (e.g., 12 x 12 cm).

-

Procedure: A single animal is placed on the central platform facing an open arm. Behavior is recorded for a 5-minute session, typically by a video tracking system. The maze is cleaned thoroughly between trials to eliminate olfactory cues.

-

Key Parameters:

-

% Time in Open Arms: (Time in open arms / Total time) x 100. This is the primary measure of anxiety; an increase suggests an anxiolytic effect.

-

Number of Open Arm Entries: A secondary measure of anxiety and exploration.

-

Number of Closed Arm Entries: Often used as a measure of general locomotor activity to rule out sedative or hyperactive effects of the drug.

-

Light-Dark Box Test

-

Apparatus: A rectangular box divided into two compartments: a small, dark, covered compartment (approx. 1/3 of the box) and a larger, brightly illuminated open compartment (approx. 2/3 of the box). The compartments are connected by a small opening (e.g., 7.5 x 7.5 cm) at the floor level.

-

Procedure: The animal is typically placed in the center of the light compartment and allowed to explore freely for a set period (e.g., 5-10 minutes). The natural tendency of rodents is to spend more time in the dark area.

-

Key Parameters:

-

Time Spent in Light Compartment: The primary index of anxiolysis. Anxiolytic drugs increase the time spent in the aversive light area.

-

Number of Transitions: The number of times the animal moves between the two compartments, serving as a measure of exploratory activity.

-

Latency to Enter Dark Compartment: The time it takes for the animal to first move from the light to the dark side.

-

Auditory Fear Conditioning

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock, a speaker to deliver an auditory cue (conditioned stimulus, CS), and a video camera to record behavior.

-

Procedure:

-

Conditioning Phase: The animal is placed in the chamber and, after a baseline period, is presented with several pairings of the CS (e.g., a tone) and a brief, mild footshock (unconditioned stimulus, US). This creates an association between the tone and the shock.

-

Contextual Test: Approximately 24 hours later, the animal is returned to the same chamber (without any tones or shocks) and its freezing behavior is measured. This tests the fear associated with the environment itself.

-

Cued Test: The animal is placed in a novel context (different chamber) and, after a baseline period, is presented with the auditory CS (tone only). Freezing in response to the tone is measured.

-

-

Key Parameter:

-

% Freezing Time: Freezing (complete immobility except for respiration) is the primary fear response in rodents. The percentage of time spent freezing during the presentation of the cue or in the context is calculated. A reduction in freezing indicates an anxiolytic or fear-reducing effect.

-

References

- 1. The effect of the mGlu5 negative allosteric modulator MTEP and NMDA receptor partial agonist D-cycloserine on Pavlovian conditioned fear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Antidepressant Effects of MTEP Hydrochloride in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant-like effects of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine hydrochloride (MTEP), a potent and highly selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). The following sections detail the quantitative data from key animal models, comprehensive experimental protocols, and the underlying signaling pathways implicated in MTEP's mechanism of action.

Quantitative Data Summary

The antidepressant-like properties of MTEP have been evaluated in various rodent models of depression. The data consistently demonstrate a reduction in depressive-like behaviors. The following tables summarize the key quantitative findings from the forced swim test (FST) and the tail suspension test (TST).

Table 1: Effect of MTEP on Immobility Time in the Mouse Tail Suspension Test (TST)

| Species/Strain | Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Percent Change vs. Vehicle | Reference |

| C57BL/6J Mice | Vehicle | - | Baseline | - | [1][2] |

| MTEP | 0.3 | Decreased | Significant, Dose-dependent | [1][2] | |

| MTEP | 1.0 | Decreased | Significant, Dose-dependent | [1] | |

| MTEP | 3.0 | Decreased | Significant, Dose-dependent |

Note: While specific mean and SEM/SD values are not consistently reported across abstracts, the significant dose-dependent decrease is a robust finding.

Table 2: Effect of MTEP on Behavior in the Rat Forced Swim Test (FST)

| Species/Strain | Treatment Group | Dose (mg/kg, i.p.) | Effect on Immobility | Reference |

| Wistar Rats | Vehicle | - | Baseline | |

| MTEP | 1.0 | No significant effect | ||

| MTEP | 10.0 | No significant effect | ||

| Wistar Rats | MTEP + Ketamine (sub-effective dose) | 1.25 + 1.0 | Significant decrease |

Note: Interestingly, MTEP alone did not significantly alter immobility in the rat FST at the tested doses, but it demonstrated a synergistic antidepressant-like effect when combined with a sub-effective dose of ketamine.

Experimental Protocols

Detailed methodologies for the key behavioral assays used to evaluate the antidepressant-like effects of MTEP are provided below.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy. It is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable environment, and that this "behavioral despair" is reversed by antidepressant treatment.

Materials:

-

Cylindrical water tank (for mice: 20 cm diameter, 30 cm height; for rats: 20 cm diameter, 40-50 cm height)

-

Water (23-25°C)

-

Video recording equipment

-

Animal drying area with towels and a heat source

-

MTEP hydrochloride solution and vehicle control

Procedure:

-

Acclimation: Animals are brought to the testing room at least one hour before the experiment to acclimate.

-

Water Depth: The cylinder is filled with water to a depth that prevents the animal's tail or feet from touching the bottom (typically 15 cm for mice, 30 cm for rats).

-

Pre-Test Session (for rats): On day one, rats are placed in the water tank for a 15-minute pre-swim session. This initial exposure accentuates the immobility behavior during the test session.

-

Drug Administration: MTEP or vehicle is administered intraperitoneally (i.p.) at the designated time before the test session (e.g., 30-60 minutes).

-

Test Session: On day two (for rats) or the single test day (for mice), animals are placed in the water tank for a 5-6 minute session. The entire session is video recorded.

-

Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is scored, typically during the last 4 minutes of the test.

-

Post-Test Care: After the test, animals are removed from the water, gently dried, and kept in a warm environment before being returned to their home cage.

Tail Suspension Test (TST)

The TST is another common behavioral paradigm for screening potential antidepressant compounds in mice. It is based on the observation that mice subjected to the inescapable stress of being suspended by their tails will develop an immobile posture.

Materials:

-

Tail suspension apparatus (a horizontal bar from which to suspend the mice)

-

Adhesive tape

-

Video recording equipment

-

This compound solution and vehicle control

Procedure:

-

Acclimation: Mice are brought to the testing room at least one hour prior to the test.

-

Tail Taping: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

-

Drug Administration: MTEP or vehicle is administered i.p. at the specified time before the test.

-

Suspension: The mouse is suspended by its tail from the horizontal bar using the adhesive tape. The body of the mouse should be high enough that it cannot reach any surfaces.

-

Test Duration: The test is typically conducted for a 6-minute period and is video recorded.

-

Behavioral Scoring: The total time the mouse remains immobile is measured during the test period, often excluding the first 2 minutes.

-

Post-Test: After the test, the mouse is gently removed from the apparatus, the tape is carefully removed, and the mouse is returned to its home cage.

Novelty-Suppressed Feeding Test (NSFT)

The NSFT is used to assess anxiety- and depression-related behaviors. It is based on the conflict between the drive to eat and the fear of a novel, brightly lit environment. Chronic, but not acute, antidepressant treatment is known to decrease the latency to feed in this test.

Materials:

-

Open-field arena (e.g., 50 x 50 cm)

-

A single food pellet (palatable to the animal)

-

White noise machine or quiet testing room

-

Bright, even illumination of the arena

-

Video recording equipment

-

This compound solution and vehicle control

Procedure:

-

Food Deprivation: Animals are food-deprived for 24 hours prior to the test to increase their motivation to eat. Water is available ad libitum.

-

Acclimation: Animals are brought to the testing room to acclimate for at least one hour.

-

Drug Administration: MTEP or vehicle is administered according to the study design (acutely or chronically).

-

Test Setup: A single food pellet is placed on a small piece of white paper in the center of the brightly lit open-field arena.

-

Test Initiation: The animal is placed in a corner of the arena.

-

Behavioral Measurement: The latency to begin eating (defined as the animal biting the pellet with its forepaws on the food) is recorded. The test is typically run for a maximum of 5-10 minutes.

-

Home Cage Food Consumption: Immediately after the test, the animal is returned to its home cage, and the amount of food consumed in a set period (e.g., 5 minutes) is measured to control for appetite effects.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for MTEP's antidepressant effects and the workflows of the key experimental models.

Caption: Proposed signaling pathway for the antidepressant effects of MTEP.

Caption: Experimental workflow for the Forced Swim Test (FST).

Caption: Experimental workflow for the Tail Suspension Test (TST).

Caption: Generalized workflow for the Chronic Unpredictable Stress (CUS) model.

Discussion of Mechanism of Action

MTEP exerts its antidepressant-like effects primarily through the selective antagonism of mGluR5. These receptors are Gq/11 protein-coupled and are predominantly located postsynaptically, where they modulate glutamatergic neurotransmission. The downstream signaling cascade initiated by mGluR5 activation involves the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium, while DAG activates protein kinase C (PKC).

By antagonizing mGluR5, MTEP is thought to dampen excessive glutamatergic signaling, a state implicated in the pathophysiology of depression. The precise downstream consequences of MTEP's action are multifaceted and appear to involve interactions with other key systems in the brain:

-

Modulation of NMDA Receptor Function: There is a functional interplay between mGluR5 and N-methyl-D-aspartate (NMDA) receptors. MTEP's antidepressant-like effects may be partially mediated by its influence on NMDA receptor signaling.

-

Interaction with the Serotonergic System: Evidence suggests that the antidepressant-like effects of MTEP in the TST are dependent on the serotonergic system. For instance, co-administration of a sub-effective dose of MTEP with a sub-effective dose of the selective serotonin reuptake inhibitor (SSRI) citalopram produces a significant antidepressant-like effect.

-

mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of synaptic plasticity, has been implicated in the action of rapid-acting antidepressants like ketamine. While mGluR5 signaling can influence mTOR, the direct involvement of mTOR activation in the rapid antidepressant effects of MTEP is still a subject of debate.

-

Neuroinflammation and Glial Function: MTEP has been shown to have protective effects in models of astroglial degeneration, suggesting that its antidepressant potential may also be linked to the modulation of neuroinflammatory processes and the support of glial cell function.

References

The Neuroprotective Potential of MTEP Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine hydrochloride (MTEP hydrochloride) is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] Emerging evidence from a range of preclinical studies highlights its significant neuroprotective properties across various models of neurological disorders, including epilepsy, stroke, and Parkinson's disease.[4][5] This technical guide provides a comprehensive overview of the current state of research on this compound's neuroprotective potential, with a focus on its mechanism of action, key experimental findings, and detailed methodologies. This document is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in the pathophysiology of numerous neurodegenerative diseases. Metabotropic glutamate receptors (mGluRs), particularly mGluR5, play a crucial role in modulating synaptic plasticity and neuronal excitability. This compound has emerged as a highly selective tool for investigating the therapeutic potential of mGluR5 antagonism. It exhibits a high affinity for mGluR5 with an IC50 of 5 nM and a Ki of 16 nM in in vitro Ca2+-flux assays. This guide delves into the preclinical data supporting the neuroprotective effects of this compound.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the negative allosteric modulation of mGluR5. Canonically, mGluR5 is coupled to Gq/G11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a process that, when overactivated, can lead to excitotoxicity and neuronal cell death. By antagonizing mGluR5, this compound mitigates this cascade.

Interestingly, some studies suggest that at high concentrations, MTEP, similar to its predecessor MPEP, may also exert neuroprotective effects through off-target mechanisms, including direct inhibition of NMDA receptors in rat cortical neurons. However, in mouse cortical neurons, this direct interaction with NMDA receptors was not observed, suggesting species-specific differences.

Another proposed mechanism for MTEP's neuroprotective action is the modulation of astrocytic functions. In a rat model of epilepsy, MTEP treatment was found to increase the expression of the excitatory amino acid transporter 2 (EAAT2), which may enhance glutamate clearance and prevent excitotoxicity.

Preclinical Evidence of Neuroprotection

This compound has demonstrated neuroprotective efficacy in a variety of in vitro and in vivo models of neurological disorders.

Excitotoxicity and Epilepsy

In models of excitotoxicity, MTEP has shown protective effects against neuronal damage. In a kainate-induced excitotoxicity model in rats, both intrahippocampal and intraperitoneal administration of MTEP prevented neuronal damage, even when administered 1-6 hours after the initial insult. This was associated with a significant reduction in kainate-induced glutamate release. In primary neuronal cultures, MTEP attenuated kainate-induced lactate dehydrogenase (LDH) release and prevented the increase in caspase-3 activity, indicating anti-apoptotic effects.

In the lithium-pilocarpine rat model of epilepsy, MTEP treatment during the latent phase completely prevented neuronal loss and partially attenuated astrogliosis in the hippocampus.

Stroke

In rodent models of focal ischemia, treatment with MTEP initiated 2 or 10 days after the stroke restored lost sensorimotor functions. This functional recovery was not associated with a reduction in infarct size, suggesting that MTEP promotes neural repair and reorganization. MTEP treatment also prevented disruptions in brain-wide resting-state functional connectivity.

Parkinson's Disease

In rat models of Parkinson's disease, MTEP has shown potential antiparkinsonian-like effects. It was found to decrease haloperidol-induced muscle rigidity and catalepsy. In a primate model (MPTP-lesioned monkeys), MTEP, when co-administered with L-Dopa, dose-dependently reduced L-Dopa-induced dyskinesias while maintaining its antiparkinsonian efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical studies on this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Assay System | Reference |

| IC50 | 5 nM | Ca2+-flux assay | |

| Ki | 16 nM | Ca2+-flux assay | |

| Inhibition of CHPG-mediated IP hydrolysis | Significant at ≥ 0.02 μM | Rat cortical neurons | |

| Neuroprotection against NMDA-induced toxicity | Slight effect at 200 μM | Rat cortical neurons | |

| Neuroprotection against NMDA-induced toxicity | Slight effect at 100 μM | Mouse cortical neurons |

Table 2: In Vivo Neuroprotective Dosing of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| Kainate-induced excitotoxicity (Rat) | 1, 5, or 10 nmol/1 μl (intrahippocampal) | Neuroprotection | |

| Kainate-induced excitotoxicity (Rat) | 1 mg/kg, i.p., daily for 7 days | Neuroprotection | |

| Lithium-pilocarpine model of epilepsy (Rat) | 1 mg/kg, i.p., daily for 5 days | Prevented neuronal loss, attenuated astrogliosis | |

| Stroke (Rodent) | Treatment for 12 days, starting 2 or 10 days post-stroke | Restored sensorimotor function | |

| Haloperidol-induced rigidity (Rat) | 0.5 - 3 mg/kg, i.p. | Decreased muscle rigidity | |

| Haloperidol-induced catalepsy (Rat) | 3 and 5 mg/kg, i.p. | Inhibited catalepsy | |

| L-Dopa-induced dyskinesia (MPTP Monkey) | 10 and 30 mg/kg with L-Dopa | Significantly reduced dyskinesia |

Detailed Experimental Protocols

In Vitro Excitotoxicity Assay

-

Cell Culture: Primary cortical neuronal cultures are prepared from rat or mouse embryos.

-

Induction of Excitotoxicity: Neurons are exposed to glutamate or N-methyl-D-aspartate (NMDA) to induce cell death.

-

MTEP Treatment: this compound is added to the culture medium at various concentrations prior to or concurrently with the excitotoxic insult.

-

Assessment of Neuroprotection: Cell viability is assessed using methods such as the lactate dehydrogenase (LDH) release assay or the calcein AM assay. The LDH assay measures the release of LDH from damaged cells, while the calcein AM assay identifies viable cells.

In Vivo Kainate-Induced Excitotoxicity Model

-

Animal Model: Adult male rats are used.

-

Induction of Excitotoxicity: Kainic acid is unilaterally injected into the CA1 region of the hippocampus to induce neuronal injury.

-

MTEP Administration: MTEP is administered either directly into the hippocampus or via intraperitoneal injection at various time points before or after the kainic acid injection.

-

Histological Analysis: Seven days after treatment, the brains are processed for histological analysis to quantify the number of surviving neurons in the hippocampus using stereological methods.

Lithium-Pilocarpine Model of Epilepsy

-

Animal Model: Adult male rats are used.

-

Induction of Status Epilepticus: Rats are pre-treated with lithium chloride, followed by injections of pilocarpine to induce status epilepticus. Seizures are terminated with diazepam.

-

MTEP Treatment: MTEP is administered intraperitoneally once daily for five consecutive days during the latent phase following status epilepticus.

-

Outcome Measures: Two months after the initial insult, neuronal loss and astrogliosis in the hippocampus are assessed using Nissl staining and immunohistochemistry for glial fibrillary acidic protein (GFAP), respectively.

Stroke Model (Photothrombotic Stroke)

-

Animal Model: Mice are used.

-

Induction of Stroke: A photothrombotic stroke is induced in the sensorimotor cortex.

-

MTEP Treatment: MTEP is administered for a period of 12 days, with treatment starting either 2 or 10 days after the stroke.

-

Functional Assessment: Sensorimotor function is assessed using behavioral tests such as the cylinder test for paw preference (PP).

-

Infarct Size Measurement: Infarct volume is quantified from brain sections.

-

Functional Connectivity Analysis: Resting-state functional connectivity is assessed using optical intrinsic signal imaging.

MPTP Model of Parkinson's Disease

-

Animal Model: Macaca fascicularis monkeys are used. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce a parkinsonian state.

-

L-Dopa Treatment: Monkeys are treated with L-Dopa to induce dyskinesias.

-

MTEP Administration: MTEP is administered prior to L-Dopa treatment at various doses.

-

Behavioral Assessment: Parkinsonian scores, locomotion, and dyskinesia scores are evaluated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's neuroprotective effects.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibiting metabotropic glutamate receptor 5 after stroke restores brain function and connectivity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of MTEP Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of MTEP hydrochloride, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document details its binding affinity, functional antagonism, and selectivity profile, supported by comprehensive experimental protocols and data presented in a clear, comparative format.

Introduction to this compound

This compound, with the chemical name 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride, is a widely utilized research tool for investigating the physiological and pathological roles of mGluR5. As a non-competitive antagonist, MTEP binds to an allosteric site on the mGluR5 receptor, distinct from the orthosteric glutamate binding site.[1] This mode of action allows for the modulation of the receptor's response to the endogenous ligand, glutamate, thereby inhibiting downstream signaling pathways.[1] The mGluR5 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.

Binding Affinity and Selectivity

The binding affinity of this compound for the mGluR5 receptor has been extensively characterized through radioligand binding assays. These assays typically utilize radiolabeled ligands that bind to the same allosteric site as MTEP, such as [³H]MPEP or [³H]methoxy-PEPy.[2][3] The affinity is commonly expressed as the inhibitor constant (Ki), with lower values indicating a higher binding affinity.

Table 1: Binding Affinity of this compound at mGluR5

| Radioligand | Preparation | Ki (nM) | Reference |

| [³H]MPEP | Rat brain membranes | < 10 | [3] |

| [³H]methoxy-PEPy | HEK293 cells expressing rat mGluR5 | 16 |

MTEP exhibits high selectivity for mGluR5 over other mGluR subtypes and a wide range of other receptors and ion channels. This selectivity is a crucial attribute, minimizing off-target effects and ensuring that observed pharmacological responses are attributable to the modulation of mGluR5.

Table 2: Selectivity Profile of this compound

| Receptor/Ion Channel | Binding Affinity (Ki or IC50 in nM) | Reference |

| mGluR1 | >10,000 | |

| mGluR2 | >10,000 | |

| mGluR3 | >10,000 | |

| mGluR4 | >10,000 | |

| mGluR6 | >10,000 | |

| mGluR7 | >10,000 | |

| mGluR8 | >10,000 | |

| NMDA (NR1/NR2B) | >10,000 | |

| Adenosine A1 | >10,000 | |

| Dopamine D2 | >10,000 | |

| Histamine H1 | >10,000 | |

| 5-HT2A | >10,000 |

Functional Antagonism

The functional antagonist activity of this compound is primarily assessed through assays that measure the inhibition of mGluR5-mediated downstream signaling. The most common assays are the calcium flux assay and the phosphoinositide (PI) hydrolysis assay.

Calcium Flux Assay

Activation of mGluR5, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. Calcium flux assays measure the ability of MTEP to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist (e.g., DHPG). The potency of this inhibition is expressed as the half-maximal inhibitory concentration (IC50).

Table 3: Functional Potency of this compound in Calcium Flux Assays

| Cell Line | Agonist | IC50 (nM) | Reference |

| Rat cortical astrocytes | DHPG | ~10,000 (used at 10 µM to fully antagonize) | |

| CHO cells expressing mGluR5a | Glutamate | Not specified, used as an antagonist |

Phosphoinositide (PI) Hydrolysis Assay

The activation of PLC by mGluR5 also leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). PI hydrolysis assays quantify the accumulation of IP3, and MTEP's ability to block this agonist-induced accumulation is a measure of its functional antagonism.

Table 4: Functional Potency of this compound in PI Hydrolysis Assays

| Cell/Tissue Preparation | Agonist | IC50 (nM) | Reference |

| Cultured rat cortical neuronal cells | CHPG | Significant inhibition at 20 nM |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of this compound for the mGluR5 receptor using a radiolabeled competitor.

Materials:

-

Membrane preparation from cells or tissues expressing mGluR5 (e.g., HEK293-mGluR5 cells or rat cortical tissue).

-

Radioligand (e.g., [³H]MPEP or [³H]methoxy-PEPy).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Unlabeled competitor for non-specific binding determination (e.g., high concentration of MPEP).

-

Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethylenimine).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, membrane preparation, and the radioligand at a concentration close to its Kd.

-

For total binding wells, add vehicle. For non-specific binding wells, add a saturating concentration of the unlabeled competitor. For competition wells, add the different concentrations of this compound.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the IC50 value by non-linear regression of the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Calcium Flux Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to mGluR5 activation and its inhibition by this compound.

Materials:

-

Cells stably expressing mGluR5 (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

mGluR5 agonist (e.g., DHPG or glutamate).

-

This compound stock solution.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Plate the mGluR5-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.

-

Measure the baseline fluorescence using the plate reader.

-

Inject the mGluR5 agonist and immediately begin recording the fluorescence intensity over time.

-

Calculate the antagonist effect of MTEP by measuring the reduction in the agonist-induced fluorescence peak.

-

Determine the IC50 value by plotting the percentage of inhibition against the MTEP concentration.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol provides a general framework for assessing the effect of this compound on neuronal activity using whole-cell patch-clamp electrophysiology.

Materials:

-

Primary neuronal cultures or acute brain slices.

-

Artificial cerebrospinal fluid (aCSF).

-

Intracellular solution for the patch pipette.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

This compound stock solution.

Procedure:

-

Prepare the neuronal culture or brain slice for recording in the recording chamber perfused with aCSF.

-

Obtain a whole-cell patch-clamp recording from a neuron of interest.

-

Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) or membrane potential.

-

Bath-apply a known concentration of this compound to the recording chamber.

-

Record the changes in synaptic activity or membrane potential in the presence of MTEP.

-

To study the effect on agonist-induced currents, co-apply an mGluR5 agonist with and without MTEP.

-

Analyze the data to determine the effect of MTEP on neuronal excitability and synaptic transmission.

Signaling Pathways

MTEP, as a negative allosteric modulator of mGluR5, inhibits the canonical Gq-mediated signaling pathway. Activation of mGluR5 by glutamate leads to the activation of Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). MTEP prevents these downstream events by reducing the efficacy of glutamate at the receptor.

mGluR5 Signaling Pathway and MTEP Inhibition

Conclusion

This compound is a highly potent, selective, and non-competitive negative allosteric modulator of the mGluR5 receptor. Its well-characterized in vitro profile, including high binding affinity and specific functional antagonism, makes it an invaluable tool for dissecting the complex roles of mGluR5 in health and disease. The experimental protocols provided in this guide offer a foundation for the continued investigation of mGluR5 pharmacology and the development of novel therapeutics targeting this important receptor.

References

MTEP Hydrochloride: A Technical Guide to its Binding Affinity and Potency at the mGluR5 Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and IC50 of MTEP hydrochloride, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document is intended to serve as a core resource for researchers and professionals in the fields of neuroscience and drug development.

Core Data Summary

This compound is widely recognized for its high affinity and potency at the mGluR5 receptor. The following tables summarize the key quantitative data reported in the scientific literature.

| Parameter | Value | Assay Type | Receptor Source | Reference |

| IC50 | 5 nM | Ca2+-flux assay | Recombinant | [1][2][3][4][5] |

| Ki | 16 nM | Radioligand Binding | Recombinant | |

| Selectivity | High | Various Assays | High selectivity for mGluR5 over other mGluRs | |

| Mechanism of Action | Non-competitive NAM | Functional Assays | - |

Table 1: Quantitative Potency and Affinity of this compound for mGluR5.

Signaling Pathways and Experimental Workflows

To understand the context of these values, it is crucial to visualize the signaling pathway of mGluR5 and the experimental workflows used to determine binding affinity and functional potency.

Caption: Canonical mGluR5 signaling pathway.

Caption: Experimental workflows for Ki and IC50 determination.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited.

Radioligand Binding Assay for Ki Determination

This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of this compound for the mGluR5 receptor.

1. Materials:

-

Membrane Preparation: Membranes from cells (e.g., HEK293) or tissues (e.g., rat brain cortex) expressing mGluR5.

-

Radioligand: A specific mGluR5 radioligand such as [3H]MPEP or [3H]methoxy-PEPy.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled mGluR5 antagonist (e.g., 10 µM MPEP).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Scintillation Counter and Cocktail.

2. Membrane Preparation:

-

Homogenize the cells or tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford assay).

3. Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of the radioligand (typically at or near its Kd).

-

Increasing concentrations of this compound (for the competition curve).

-

For total binding wells, add vehicle instead of MTEP.

-

For non-specific binding wells, add a high concentration of the non-labeled antagonist.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the MTEP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of MTEP that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Ca2+-Flux Assay for IC50 Determination

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.

1. Materials:

-

Cell Line: A cell line stably expressing the mGluR5 receptor (e.g., HEK293-mGluR5).

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Indo-1 AM.

-

Test Compound: this compound.

-

Agonist: A selective mGluR5 agonist such as (S)-3,5-DHPG or CHPG.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, often supplemented with a probenecid solution to prevent dye leakage.

-

Fluorescence Plate Reader: An instrument capable of measuring fluorescence changes over time (e.g., FLIPR or a plate-based fluorometer).

2. Assay Procedure:

-

Cell Plating: Plate the mGluR5-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow the cells to take up the dye.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Inject the mGluR5 agonist into the wells to stimulate the receptor.

-

Immediately begin recording the fluorescence intensity over time. The binding of calcium to the indicator dye results in an increase in fluorescence.

-

3. Data Analysis:

-

For each well, determine the magnitude of the calcium response (e.g., peak fluorescence intensity or the area under the curve).

-

Normalize the responses to the control wells (agonist only).

-

Plot the normalized response against the logarithm of the MTEP concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of MTEP that produces 50% inhibition of the agonist-induced calcium response.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

Methodological & Application

MTEP Hydrochloride In Vivo Experimental Protocols: Application Notes for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] As a negative allosteric modulator, MTEP binds to a site distinct from the glutamate binding site, inhibiting receptor function.[3] mGluR5 is a Group I metabotropic glutamate receptor that, upon activation, stimulates the phosphatidylinositol signaling pathway.[4] Given the receptor's significant role in synaptic plasticity, learning, and memory, and its implication in various neurological and psychiatric disorders, MTEP has become an invaluable tool in neuroscience research.[3] It has demonstrated neuroprotective, antidepressant-like, anxiolytic-like, and anti-addictive properties in a range of preclinical models.

These application notes provide a comprehensive overview of in vivo experimental protocols for MTEP hydrochloride, designed to guide researchers in pharmacology and drug development.

Data Presentation: Efficacious Doses of MTEP in Rodent Models

The following table summarizes effective dose ranges of this compound administered intraperitoneally (i.p.) in various behavioral and disease models in rats and mice.

| Animal Model | Species | Dose (mg/kg, i.p.) | Observed Effect | Reference |

| Anxiety | ||||

| Elevated Plus-Maze | Rat | 0.3 - 3.0 | Anxiolytic-like effects | |

| Conflict Drinking Test (Vogel Test) | Rat | 0.3 - 3.0 | Anxiolytic-like effects | |

| Four-Plate Test | Mouse | 20 | Anxiolytic activity | |

| Depression | ||||

| Tail Suspension Test | Mouse (C57BL/6J) | 0.3 - 3.0 | Dose-dependent decrease in immobility time | |

| Olfactory Bulbectomy | Rat | 1.0 (repeated) | Attenuation of hyperactivity | |

| Neurological Disorders | ||||

| Haloperidol-Induced Catalepsy | Rat | 3.0 - 5.0 | Inhibition of catalepsy | |

| Haloperidol-Induced Muscle Rigidity | Rat | 0.5 - 3.0 | Decrease in muscle rigidity | |

| Kainate-Induced Excitotoxicity | Rat | 1.0 (daily for 7 days) | Neuroprotective effect | |

| Lithium-Pilocarpine Model of Epilepsy | Rat | 1.0 (daily for 5 days) | Prevented neuronal loss | |

| Pain | ||||

| Formalin Test | Mouse | Not specified | Reduction of hyperalgesia | |

| Spinal Nerve Ligation | Rat | Not specified | Reduction of mechanical allodynia | |

| Learning and Memory | ||||

| Pavlovian Conditioned Fear | Mouse (C57BL/6J) | 10 - 30 | Impaired acquisition of auditory and contextual fear |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of MTEP and a general experimental workflow for in vivo studies.

Caption: Mechanism of MTEP as a negative allosteric modulator of the mGluR5 signaling pathway.

Caption: General experimental workflow for in vivo studies with this compound.

Experimental Protocols

This compound Solution Preparation

This compound is typically administered via intraperitoneal (i.p.) injection. Due to its limited solubility in aqueous solutions, a vehicle is required.

-

Vehicle: A common vehicle is sterile physiological saline (0.9% NaCl) containing a solubilizing agent. One option is 3% (w/v) Dimethyl Sulfoxide (DMSO) and sterile physiological saline. Another option is a mixture of 10% Tween 80 in sterile saline.

-

Preparation:

-

Aseptically weigh the required amount of this compound powder.

-

If using DMSO, first dissolve the MTEP in the appropriate volume of DMSO.

-

Gradually add sterile saline to the desired final concentration while vortexing to ensure complete dissolution.

-

The final injection volume for mice is typically 10 ml/kg.

-

-

Control Group: A vehicle-only control group must be included in all experiments to ensure that the vehicle itself does not have an effect on the measured outcomes.

Protocol for Antidepressant-Like Activity: Tail Suspension Test (TST) in Mice

This test is based on the principle that mice subjected to the inescapable stress of being suspended by their tails will develop an immobile posture. Antidepressant treatments can reduce the duration of this immobility.

-

Animals: Male C57BL/6J mice are commonly used.

-

Procedure:

-

Administer MTEP (0.3-3 mg/kg, i.p.) or vehicle 60 minutes before the test.

-

Individually suspend each mouse by its tail using adhesive tape, placed approximately 1 cm from the tip of the tail. The mouse should be suspended from a hook so that it cannot touch any surfaces.

-

The test duration is typically 6 minutes.

-

Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor limb movements necessary for respiration.

-

-

Data Analysis: Compare the immobility time between the MTEP-treated groups and the vehicle-control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant decrease in immobility time suggests an antidepressant-like effect.

Protocol for Anxiolytic-Like Activity: Elevated Plus-Maze (EPM) in Rats